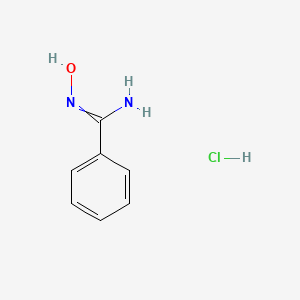
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate is a chemical compound with the molecular formula C11H11NO4S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure.
準備方法
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents such as phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including (2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate, often involve large-scale reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
科学的研究の応用
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of (2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate involves its interaction with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes through these interactions .
類似化合物との比較
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetoxymethyl and sulfamoyl groups differentiates it from other thiophene derivatives, potentially offering unique applications in various fields .
特性
分子式 |
C11H11NO4S2 |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate |
InChI |
InChI=1S/C11H11NO4S2/c1-7(13)16-6-8-2-3-10-9(4-8)5-11(17-10)18(12,14)15/h2-5H,6H2,1H3,(H2,12,14,15) |
InChIキー |
JPSSAXLGXLTVNR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-chloro-N-methyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B8586281.png)
![Methyl 2-pyrido[4,3-b]indol-5-ylbenzoate](/img/structure/B8586297.png)

![2,2'-[(2-Fluoro-4-nitrophenyl)imino]diethanol](/img/structure/B8586303.png)

![[(3,4-Diaminophenyl)sulfanyl]acetonitrile](/img/structure/B8586316.png)
![4-[4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]butanenitrile](/img/structure/B8586321.png)



